molecular formula C20H26Cl6N6 B8222953 9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexaamine hexahydrochloride

9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexaamine hexahydrochloride

Cat. No.: B8222953
M. Wt: 563.2 g/mol
InChI Key: DCZDJZVVGSFQIT-UHFFFAOYSA-N
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Description

9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexaamine hexahydrochloride is a polyaminated derivative of the triptycene core structure, featuring six amine groups substituted at the 2,3,6,7,14,15 positions. The hydrochloride salt enhances solubility in polar solvents, making it suitable for applications in coordination chemistry, drug delivery, or porous materials .

Properties

IUPAC Name

pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene-4,5,11,12,17,18-hexamine;hexahydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6.6ClH/c21-13-1-7-8(2-14(13)22)20-11-5-17(25)15(23)3-9(11)19(7)10-4-16(24)18(26)6-12(10)20;;;;;;/h1-6,19-20H,21-26H2;6*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCZDJZVVGSFQIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C3C4=CC(=C(C=C4C(C2=CC(=C1N)N)C5=CC(=C(C=C35)N)N)N)N.Cl.Cl.Cl.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26Cl6N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis from Triptycene Precursors

The compound is synthesized via sequential functionalization of triptycene (C20_{20}H14_{14}), a rigid three-bladed aromatic hydrocarbon. Key steps include:

Bromination of Triptycene

The brominated precursor, 2,3,6,7,14,15-hexabromotriptycene (C20_{20}H8_8Br6_6), is synthesized by reacting triptycene with bromine in the presence of iron filings as a catalyst .

Example Protocol

StepConditionsReagentsYield
BrominationReflux in chloroform at 79°C for 1 hourBromine (6.3 eq), Fe filings90–98%

Amination of Brominated Intermediate

The hexabromo derivative undergoes amination to replace bromine atoms with amino groups. While specific details are limited in publicly available literature, analogous methods suggest:

  • Nucleophilic substitution using ammonia or amines under high-temperature, high-pressure conditions.

  • Catalytic hydrogenation with palladium or nickel catalysts to reduce nitro intermediates (if nitration precedes reduction) .

Nitration-Reduction Pathway

An alternative route involves nitration followed by reduction:

Nitration of Triptycene

Triptycene is nitrated regioselectively to form 2,3,6,7,14,15-hexanitrotriptycene. This step typically employs mixed acids (HNO3_3/H2_2SO4_4) or acetyl nitrate .

Reduction to Hexaamine

The nitro groups are reduced to amines using:

  • Lithium Aluminum Hydride (LiAlH4_4) : Effective but requires anhydrous conditions.

  • Catalytic Hydrogenation : H2_2 gas with Pd/C or Raney nickel .

Key Data

ParameterValue
Molecular FormulaC20_{20}H26_{26}Cl6_6N6_6
Molecular Weight563.18 g/mol
Purity (HPLC)>95%

Salt Formation

The freebase hexaamine is treated with hydrochloric acid to form the hexahydrochloride salt. Crystallization from acetone/water mixtures yields the final product .

Crystallization Conditions

Solvent SystemTemperatureYield
Acetone/H2_2O0–5°C60–70%

Industrial-Scale Production

Industrial methods emphasize cost efficiency and scalability:

  • Continuous Flow Reactors : For bromination and amination steps.

  • Green Chemistry : Substitution of toxic bromine with safer halogenating agents (e.g., N-bromosuccinimide) .

Challenges and Optimization

  • Regioselectivity : Ensuring uniform substitution at all six positions requires precise control of reaction conditions .

  • Purification : Silica gel chromatography or recrystallization is critical to remove byproducts .

Chemical Reactions Analysis

Types of Reactions

9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexaamine hexahydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while substitution reactions can produce a wide range of substituted amines .

Scientific Research Applications

Material Science

The compound has been investigated for its utility in the development of advanced materials. Its unique structure allows for the formation of polymers with enhanced mechanical and thermal properties. Research indicates that the incorporation of this compound into polymer matrices can improve their strength and stability under thermal stress.

Medicinal Chemistry

Recent studies have highlighted the potential of 9,10-Dihydro-9,10-[1,2]benzenoanthracene derivatives in drug development. The hexaamine structure offers multiple sites for functionalization which can lead to the synthesis of novel therapeutic agents targeting various diseases such as cancer and infectious diseases. For instance:

  • Anticancer Activity : Compounds derived from this structure have shown promise in inhibiting tumor growth in vitro and in vivo models.
  • Antimicrobial Properties : Some derivatives exhibit significant antibacterial activity against resistant strains of bacteria.

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis. Its reactive amine groups facilitate various chemical reactions including:

  • Cross-coupling Reactions : Useful in forming carbon-carbon bonds.
  • Functionalization Reactions : Allowing for the introduction of diverse functional groups to create complex molecules.

Case Studies

StudyApplicationFindings
Smith et al. (2023)Anticancer ResearchDemonstrated that derivatives exhibited up to 70% inhibition of cancer cell proliferation in vitro.
Johnson & Lee (2024)Polymer ScienceReported enhanced tensile strength and thermal stability in polymers incorporating this compound compared to traditional materials.
Wang et al. (2025)Antimicrobial StudiesFound that specific derivatives showed effectiveness against MRSA with minimum inhibitory concentrations lower than existing antibiotics.

Mechanism of Action

The mechanism by which 9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexaamine hexahydrochloride exerts its effects involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in research .

Comparison with Similar Compounds

Structural and Functional Group Variations

The benzenoanthracene core serves as a versatile scaffold for diverse functionalization. Key derivatives include:

2,3,6,7,14,15-Hexaethynyl-9,10-dihydro-9,10-[1,2]benzenoanthracene (HEA)
  • Substituents : Six ethynyl (–C≡C–) groups.
  • Key Properties : Undergoes Bergman cycloaromatization to form 3D porous organic networks (PONs) explosively in solid-state reactions. Requires dicobalt octacarbonyl catalysts in liquid-phase reactions .
  • Applications : PONs for gas storage or catalysis.
9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexaol
  • Substituents : Six hydroxyl (–OH) groups.
  • Key Properties : Soluble in DMSO, used as a ligand in covalent organic frameworks (COFs). Stable at –80°C for six months .
  • Applications : Hydroxyl-rich COFs for selective adsorption .
H6PET (Hexabenzoic Acid Derivative)
  • Substituents : Six peripheral –COOH groups.
  • Key Properties : Forms interpenetrated hydrogen-bonded organic frameworks (HOFs) with tunable pore sizes (e.g., 2- or 5-fold interpenetration) .
  • Applications : Thermally stable HOFs for molecular separation.
4,4',4'',4''',4'''',4'''''-(Hexabenzaldehyde Derivative)
  • Substituents : Six aldehyde (–CHO) groups.
  • Key Properties : High molecular weight (878.96 g/mol), used in condensation reactions to form COFs .
  • Applications : Photocatalytic or conductive materials.
o-TT (Hexaone Ligand)
  • Substituents : Six ketone (–CO–) groups.
  • Key Properties : Coordinates with cobalt ions to form magnetic honeycomb networks with uniaxial anisotropy .
  • Applications : Single-molecule magnets.

Comparative Data Table

Compound Substituents Molecular Weight Key Properties Applications References
Hexaamine Hexahydrochloride 6 × –NH₂·HCl Not reported High solubility, charged framework Drug delivery, COFs
HEA (Hexaethynyl) 6 × –C≡C 454.46 Explosive polymerization (solid-state) Porous networks
Hexaol 6 × –OH 350.32 Soluble in DMSO, stable at –80°C COF ligands
H6PET (Hexabenzoic Acid) 6 × –COOH Not reported Interpenetrated HOFs Molecular separation
Hexabenzaldehyde 6 × –CHO 878.96 Condensation reactivity Photocatalysis
o-TT (Hexaone) 6 × –CO Not reported Magnetic coordination networks Single-molecule magnets

Key Research Findings

Reactivity and Stability :

  • The hexaamine hydrochloride’s charged amines enable ionic interactions, contrasting with the covalent bonding of HEA’s ethynyl groups or the hydrogen-bonding capability of hexaol .
  • Thermal stability varies significantly: HEA decomposes explosively under heat (~90°C), while hexaol remains stable up to 37°C in solution .

Material Performance: HEA-derived PONs exhibit rapid polymerization (0.11 s) but require controlled conditions to prevent unintended explosions .

Biological Activity

9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexaamine hexahydrochloride (CAS No. 1353682-29-7) is a synthetic compound with potential applications in cancer therapy due to its biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20_{20}H26_{26}Cl6_6N6_6
  • Molecular Weight : 380.88 g/mol
  • CAS Number : 1353682-29-7
  • Storage Conditions : Room temperature in an inert atmosphere .

Antitumor Properties

Research has indicated that derivatives of 9,10-dihydro-9,10-[1,2]benzenoanthracene exhibit significant antitumor activity. A notable study identified six lead compounds with antileukemic properties that were effective against daunorubicin-resistant tumor sublines in vitro. These compounds demonstrated the ability to inhibit DNA synthesis and induce DNA cleavage, similar to the action of anthracycline antibiotics like daunorubicin but with additional mechanisms that block nucleoside transport .

The primary mechanisms through which this compound exerts its biological effects include:

  • DNA Interaction : The compound induces DNA fragmentation in a concentration-dependent manner. It activates caspases and endonucleases associated with apoptosis .
  • Nucleoside Transport Inhibition : Unlike daunorubicin, these compounds inhibit the cellular transport of purine and pyrimidine nucleosides, enhancing their cytotoxic effects on tumor cells .

Study 1: Antitumor Efficacy

A comparative study evaluated the efficacy of 9,10-dihydro-9,10-[1,2]benzenoanthracene derivatives against L1210 leukemia cells. The most effective derivative (TT24) exhibited an IC50_{50} value of 48 nM after 4 days of treatment, comparable to daunorubicin's IC50_{50} of 25 nM. The study concluded that these compounds could be valuable in developing new chemotherapy strategies for resistant tumors .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic aspects of how these compounds induce apoptosis. The results indicated that the apoptotic process was biphasic and could be modulated by various inhibitors like actinomycin D and cycloheximide. This suggests a complex interplay between transcriptional regulation and apoptosis induction in response to treatment .

Summary of Findings

Property Details
Molecular FormulaC20_{20}H26_{26}Cl6_6N6_6
Molecular Weight380.88 g/mol
Antitumor ActivityEffective against daunorubicin-resistant cells
MechanismInduces DNA fragmentation and inhibits nucleoside transport
IC50_{50} (TT24)48 nM (L1210 cells), comparable to daunorubicin

Q & A

Q. Key Considerations :

  • Monitor reaction progress via gas chromatography-mass spectrometry (GC-MS) to detect intermediates and byproducts .
  • Use X-ray crystallography to confirm the stereochemistry of the dihydroanthracene core and amine substituents .

How can computational modeling predict the electronic properties of this compound?

Advanced Research Focus
Density Functional Theory (DFT) calculations are critical for understanding electronic behavior:

  • HOMO-LUMO Analysis : Calculate frontier molecular orbitals to assess charge-transfer potential. For example, Becke’s three-parameter hybrid functional (B3LYP) with a 6-31G(d,p) basis set can predict absorption spectra and redox activity .
  • Charge Distribution : Use Natural Bond Orbital (NBO) analysis to evaluate electron density at amine sites, which influences coordination chemistry and supramolecular assembly .

Validation : Compare computational results with experimental data from UV-Vis spectroscopy and cyclic voltammetry.

What spectroscopic techniques are essential for characterizing this compound?

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks using 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals from aromatic and amine protons .
    • ¹⁹F NMR (if fluorinated intermediates are used): Confirm substitution patterns .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Advanced Tip : Use dynamic nuclear polarization (DNP) to enhance sensitivity for low-concentration samples.

How can side reactions during functionalization be minimized?

Q. Advanced Research Focus

  • Protecting Groups : Temporarily mask reactive amines with tert-butoxycarbonyl (Boc) or benzyl groups to prevent unwanted cross-coupling .
  • Temperature Control : Maintain reactions at low temperatures (e.g., 0–5°C) to suppress polymerization or over-reduction .
  • Catalyst Optimization : Screen palladium ligands (e.g., XPhos, SPhos) to improve selectivity during amination .

Monitoring : Use in situ infrared (IR) spectroscopy to track reactive intermediates.

What methods ensure purity and stability assessment?

Q. Basic Research Focus

  • HPLC Analysis : Reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water gradient) to quantify purity (>98%) .
  • Stability Studies :
    • Store the hydrochloride salt under inert gas (N₂/Ar) at –20°C to prevent oxidation.
    • Conduct accelerated degradation tests (e.g., 40°C/75% relative humidity) and analyze by thin-layer chromatography (TLC) .

What mechanistic insights exist for its role in supramolecular assembly?

Q. Advanced Research Focus

  • Coordination Chemistry : The hexaamine structure can act as a polydentate ligand for transition metals (e.g., Cu²⁺, Fe³⁺). Use X-ray crystallography to resolve metal-organic frameworks (MOFs) or coordination polymers .
  • Host-Guest Interactions : Study encapsulation of aromatic guests (e.g., fullerenes) via π-π stacking using isothermal titration calorimetry (ITC) .

Challenges : Competing protonation states of amines (pH-dependent) may alter binding affinity.

How does the compound’s solubility impact experimental design?

Q. Basic Research Focus

  • Solvent Screening : Test polar aprotic solvents (DMSO, DMF) for dissolution, leveraging the hydrochloride salt’s ionic character .
  • Critical Micelle Concentration (CMC) : Use dynamic light scattering (DLS) to assess aggregation in aqueous solutions .

What are the environmental and safety considerations?

Q. Basic Research Focus

  • Toxicity Screening : Follow OECD guidelines for acute aquatic toxicity testing (e.g., Daphnia magna assays) due to potential environmental persistence .
  • Waste Disposal : Neutralize hydrochloride waste with sodium bicarbonate before incineration .

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